N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a benzothiazole-derived compound featuring a methoxy-substituted aromatic ring, a dimethylaminoethyl side chain, and a phenoxypropanamide backbone. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-23(2)12-13-24(20(25)11-14-27-16-7-5-4-6-8-16)21-22-18-10-9-17(26-3)15-19(18)28-21;/h4-10,15H,11-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBTKIIIHQUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Dimethylamino Group : Enhances solubility and may influence receptor binding.
- Methoxybenzo[d]thiazole Moiety : Implicated in various biological interactions.
- Phenoxypropanamide Structure : Known for its potential analgesic effects.
The molecular formula is with a molecular weight of approximately 484.0 g/mol .
Antinociceptive Effects
Pharmacological evaluations have demonstrated that derivatives containing the dimethylaminoethyl group exhibit significant antinociceptive (pain-relieving) properties. In a study involving various synthesized compounds, it was found that those with similar structural characteristics showed higher efficacy in pain models such as the hot-plate and tail-flick tests . This suggests that the compound may act on central and peripheral pain pathways.
The proposed mechanisms for the antinociceptive effects include:
Case Studies
-
Study on Analgesic Activity :
- A study synthesized several derivatives of N-(dimethylamino)ethyl compounds, revealing that many exhibited significant antinociceptive activity when tested in various pain models. Notably, compounds with structural similarities to this compound showed enhanced effects compared to traditional analgesics .
- Corrosion Inhibition Studies :
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester-like linkages in the compound are susceptible to hydrolysis under acidic or basic conditions:
-
Key Insight : The dimethylaminoethyl group stabilizes intermediates via resonance, affecting reaction rates.
Nucleophilic Substitution
The dimethylaminoethyl moiety participates in nucleophilic substitution reactions due to its tertiary amine and ethyl chain:
Oxidation Reactions
The benzothiazole ring and methoxy group are oxidation-sensitive:
Ring-Opening and Rearrangement
Under extreme conditions, the benzothiazole ring undergoes cleavage:
Salt Displacement and Acid-Base Reactions
The hydrochloride counterion enables pH-dependent solubility and reactivity:
| Reagent | Conditions | Outcome |
|---|---|---|
| NaOH (aqueous) | Room temperature | Free base precipitates, altering lipophilicity . |
| Stronger acids | Methanol, HCl gas | Exchange of counterion (e.g., to sulfate or triflate) . |
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 6-methoxy substituent on the benzothiazole ring distinguishes the target compound from analogs with alternative groups:
Side Chain Modifications
The dimethylaminoethyl group in the target compound contrasts with related structures:
- Dimethylaminopropyl (SzR-105, ): A longer alkyl chain (propyl vs. ethyl) may increase basicity and influence pharmacokinetic properties such as half-life and tissue distribution .
Backbone and Functional Groups
- Phenoxypropanamide vs. Acetamide (): The phenoxypropanamide backbone in the target compound extends the molecular framework compared to simpler acetamide derivatives, possibly modulating interactions with hydrophobic binding pockets .
- Hydrochloride Salt vs. Free Base : The hydrochloride salt form (common in , and 7) improves aqueous solubility, a critical factor for bioavailability .
Comparative Data Table
*Estimated based on structural analogs in , and 5.
Research Implications and Gaps
- Pharmacological Profile : While the target compound shares structural motifs with neuroactive () and metabolically stable () analogs, direct bioactivity data are lacking. Future studies should evaluate its affinity for benzothiazole-associated targets, such as kinases or neurotransmitter receptors.
- Synthetic Routes : Methods in and (e.g., thiouracil or hydrazine intermediates) may inform scalable synthesis of the target compound .
- Salt Form Optimization : Comparisons with ranitidine hydrochloride () suggest the hydrochloride salt is a pragmatic choice for pharmaceutical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
